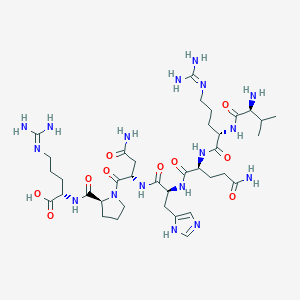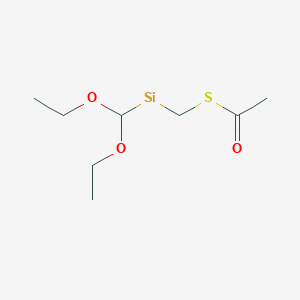
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide is a synthetic organic compound characterized by the presence of a hydroxyethyl group, a trimethylsilyl group, and a prop-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoethanol, trimethylsilylacetylene, and an appropriate amine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the starting materials, followed by nucleophilic substitution or addition reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the use of automated systems ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group may participate in hydrogen bonding, while the trimethylsilyl group can influence the compound’s lipophilicity and reactivity. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylamine: Similar structure but with an amine group instead of an amide.
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylcarbamate: Contains a carbamate group instead of an amide.
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynylester: Features an ester group in place of the amide.
Uniqueness
N-(2-Hydroxyethyl)-3-(trimethylsilyl)prop-2-ynamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
444349-08-0 |
|---|---|
Formule moléculaire |
C8H15NO2Si |
Poids moléculaire |
185.30 g/mol |
Nom IUPAC |
N-(2-hydroxyethyl)-3-trimethylsilylprop-2-ynamide |
InChI |
InChI=1S/C8H15NO2Si/c1-12(2,3)7-4-8(11)9-5-6-10/h10H,5-6H2,1-3H3,(H,9,11) |
Clé InChI |
CADAEZRXBPNDPY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(=O)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2,6-Di(propan-2-yl)phenyl]-3,4-diphenyl-1H-pyrrole-2,5-dione](/img/structure/B14258959.png)

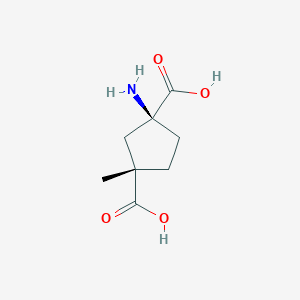
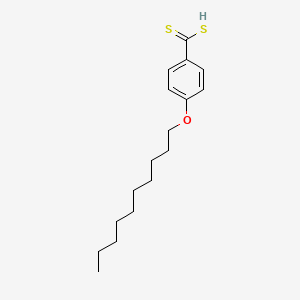
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2,3-dihydro-2-oxo-, 2-methylpropyl ester](/img/structure/B14258975.png)
![2-[(2R)-5-Bromo-2-methoxypent-4-ene-1-sulfonyl]-1,3-benzothiazole](/img/structure/B14258984.png)
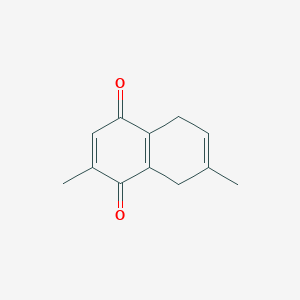
![(6S)-8-Oxo-4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14259000.png)

![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
